molecular formula C8H12ClN3O2 B6173990 ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride CAS No. 2490375-76-1

ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

Cat. No.: B6173990
CAS No.: 2490375-76-1
M. Wt: 217.7
InChI Key:
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Description

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C8H12ClN3O2 and a molecular weight of 217.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of pyrimidine derivatives with ethyl chloroformate and subsequent aminomethylation. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share structural similarities with ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride.

    Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.

Uniqueness

This compound is unique due to its specific aminomethyl and ethyl ester functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine and indole derivatives.

Properties

CAS No.

2490375-76-1

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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